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Application Notes and Protocols: OG-L002 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OG-L002 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of **OG-L002 hydrochloride**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical mouse models. This document includes a summary of its mechanism of action, established dosage regimens for viral infection and hematological disease models, and detailed protocols for its preparation and administration. The information is intended to guide researchers in designing and executing in vivo studies involving **OG-L002 hydrochloride**.

Introduction

OG-L002 hydrochloride is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] [2] By inhibiting LSD1, OG-L002 can modulate gene expression, making it a valuable tool for studying various pathological processes and a potential therapeutic agent. Notably, OG-L002 has demonstrated efficacy in preclinical models of viral infections and sickle cell disease (SCD).[3][4][5] In viral infections such as Herpes Simplex Virus (HSV), inhibition of LSD1 by OG-L002 leads to an increase in repressive histone marks (H3K9-me2) on viral immediate-early gene promoters, thereby suppressing viral replication and reactivation from latency.[4][6] In the context of SCD, LSD1 inhibition has been shown to induce the expression of fetal hemoglobin (γ-globin), which can ameliorate the clinical manifestations of the disease.[3][7][8]



Mouse Models

Data Presentation Table 1: In Vivo Dosage of OG-L002 Hydrochloride in



Mouse Model	Disease	Dosage	Administ ration Route	Frequen cy	Duration	Observe d Effects	Referen ce
BALB/c	Herpes Simplex Virus (HSV-2) Infection	6, 20, 40 mg/kg	Intraperit oneal (i.p.)	Daily	7 days	Reduced levels of detectable e viral genomes in ganglia in a dosedepende nt manner.	[4][9][10]
Townes (hα/hα::β S/βS)	Sickle Cell Disease (SCD)	1 mg/g (1000 mg/kg)	Intraperit oneal (i.p.)	Daily	4 weeks	Increase d percenta ge of F- cells (HbF- positive cells), induced y-globin mRNA expressio n, reduced reticulocy tes and sickled red blood cells.	[3][5]



Note: The dosage of 1 mg/g (1000 mg/kg) used in the sickle cell disease model is exceptionally high. Researchers should exercise extreme caution and consider this dose in the specific context of the published study. It is highly advisable to conduct preliminary dose-escalation and toxicity studies before adopting such a high dosage.

Experimental Protocols Preparation of OG-L002 Hydrochloride for In Vivo Administration

This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice.

Materials:

- OG-L002 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of OG-L002 hydrochloride in DMSO. For example, to create a 20 mg/mL stock solution, dissolve 20 mg of OG-L002 hydrochloride in 1 mL of DMSO.
 [10]
 - Ensure the powder is completely dissolved by gentle vortexing or warming. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.



- · Working Solution Formulation:
 - The following is an example of a vehicle formulation suitable for intraperitoneal injection.
 The final concentration of the components may need to be optimized for your specific dose.
 - For a final solution, a common vehicle consists of DMSO, PEG300, Tween-80, and saline.
 - Example for a 1 mL working solution:
 - 1. In a sterile tube, add 50 μ L of the 20 mg/mL **OG-L002 hydrochloride** DMSO stock solution.[10]
 - 2. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[10]
 - 3. Add 50 µL of Tween-80 and mix again until the solution is clear.[10]
 - 4. Add 500 μL of sterile saline to bring the final volume to 1 mL.[10]
 - 5. Mix thoroughly. The final solution should be clear. It is recommended to use the freshly prepared solution immediately.

Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering **OG-L002 hydrochloride** via intraperitoneal injection.

Materials:

- Prepared OG-L002 hydrochloride dosing solution
- Mouse restraint device (optional)
- Sterile syringes (e.g., 1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol and sterile gauze



Sharps container

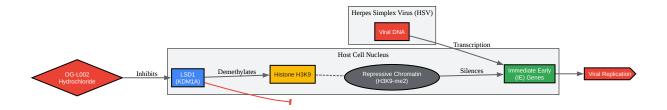
Procedure:

- Animal Restraint:
 - Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done manually by scruffing the mouse or using a restraint device.[11]
 - Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[11]
 [12]
- Injection Site Identification:
 - The preferred site for i.p. injection is the lower right quadrant of the abdomen.[11][13] This
 location helps to avoid puncturing the cecum, which is typically on the left side, and the
 bladder.
- Administration:
 - Wipe the injection site with a sterile gauze pad moistened with 70% ethanol.
 - Using a new sterile syringe and needle for each animal, draw up the calculated volume of the OG-L002 hydrochloride solution.
 - Insert the needle, with the bevel facing up, into the identified injection site at a 30-45 degree angle.[11][12]
 - Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12][13]
 - If no fluid is aspirated, slowly inject the solution into the peritoneal cavity.
 - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:



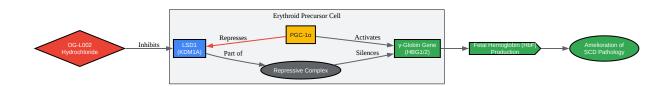
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately
after the injection and at regular intervals as dictated by your experimental protocol and
institutional guidelines.

Mandatory Visualizations



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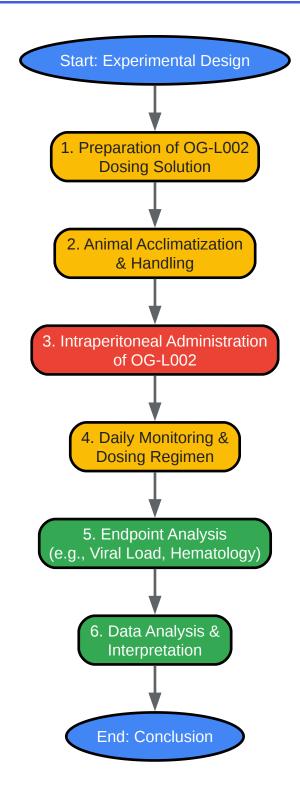
Caption: LSD1 Inhibition by OG-L002 in HSV Infection.



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Caption: LSD1 Inhibition by OG-L002 in Sickle Cell Disease.





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Caption: In Vivo Experimental Workflow for OG-L002.



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- To cite this document: BenchChem. [Application Notes and Protocols: OG-L002
 Hydrochloride in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10764183#og-l002-hydrochloride-dosage-for-mouse-models]

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